molecular formula C13H10ClN3OS B2752369 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine CAS No. 2380032-86-8

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine

Cat. No.: B2752369
CAS No.: 2380032-86-8
M. Wt: 291.75
InChI Key: DZHJLLGPCIESCB-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a furan and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, chlorination is performed using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the 5-position.

    Introduction of the Furan and Thiophene Moieties: The furan and thiophene groups are introduced through a series of coupling reactions. For instance, a Suzuki-Miyaura coupling reaction can be employed using palladium catalysts to link the furan and thiophene rings to the pyrimidine core.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene moieties can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the pyrimidine core using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group at the 5-position of the pyrimidine can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under mild conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Amine or thiol nucleophiles, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N1-(dibenzo[b,d]furan-4-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine
  • 5-Chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-4-yl)-N1,N3-diphenylbenzene-1,3-diamine

Uniqueness

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is unique due to its specific combination of furan and thiophene moieties attached to a pyrimidine core. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-10-5-15-13(16-6-10)17-7-11-4-9(8-19-11)12-2-1-3-18-12/h1-6,8H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHJLLGPCIESCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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